![molecular formula C14H10O4 B12212957 [1,1'-Biphenyl]-3,4-dicarboxylic acid CAS No. 4445-58-3](/img/structure/B12212957.png)
[1,1'-Biphenyl]-3,4-dicarboxylic acid
Overview
Description
[1,1’-Biphenyl]-3,4-dicarboxylic acid is an organic compound consisting of two benzene rings connected by a single bond, with carboxylic acid groups attached at the 3 and 4 positions of one of the benzene rings. This compound is part of the biphenyl family, which is known for its applications in various fields such as organic synthesis, material science, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,4-dicarboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction uses a palladium catalyst to couple a boronic acid with a halogenated biphenyl derivative under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,4-dicarboxylic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3,4-dicarboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Biphenyl alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Organic Synthesis
[1,1'-Biphenyl]-3,4-dicarboxylic acid serves as a versatile building block in organic synthesis. It is employed in the preparation of complex organic molecules and polymers. Its carboxylic acid functional groups facilitate various coupling reactions, making it valuable in synthesizing pharmaceuticals and agrochemicals.
Materials Science
The compound is utilized in the production of nematic aromatic polyesters, which are crucial for developing liquid crystal polymers. These polymers have potential applications in electronics, optical devices, automotive components, and textiles due to their unique thermal and optical properties.
Biomedical Applications
Research has indicated that this compound may possess antioxidant properties. Studies are ongoing to explore its interactions with biological macromolecules and its potential therapeutic effects against inflammation and cancer.
Case Study 1: In Vitro Studies on Cancer Cell Lines
A study examined the effects of various biphenyl derivatives on MCF-7 breast cancer cells. The results showed that certain derivatives exhibited significant cytotoxicity at specific concentrations. This suggests that this compound could be further investigated for its potential anticancer properties.
Case Study 2: Inflammation Models
In animal models treated with nitro-fatty acids, significant reductions in inflammation markers were observed. This finding implies that this compound may similarly influence inflammatory pathways in vivo.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3,4-dicarboxylic acid and its derivatives often involves interactions with specific molecular targets such as enzymes or receptors. For example, certain derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . The pathways involved can include signal transduction and transcription activation, particularly those associated with inflammation and cell growth .
Comparison with Similar Compounds
- [1,1’-Biphenyl]-4,4’-dicarboxylic acid
- Terephthalic acid
- Isophthalic acid
Comparison: [1,1’-Biphenyl]-3,4-dicarboxylic acid is unique due to the specific positioning of the carboxylic acid groups, which affects its reactivity and the types of derivatives that can be synthesized. Compared to [1,1’-Biphenyl]-4,4’-dicarboxylic acid, which has carboxylic acid groups on both benzene rings, [1,1’-Biphenyl]-3,4-dicarboxylic acid offers different steric and electronic properties, making it suitable for distinct applications .
Biological Activity
[1,1'-Biphenyl]-3,4-dicarboxylic acid, also known as 3,4-biphenyldicarboxylic acid, is an organic compound with notable structural features that contribute to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and materials science.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of two carboxylic acid functional groups attached to a biphenyl backbone. The compound is characterized by its ability to participate in various chemical reactions due to the reactivity of its carboxyl groups.
Antioxidant Properties
Research has indicated that biphenyl derivatives exhibit significant antioxidant activities. Antioxidants are crucial in mitigating oxidative stress within biological systems. Studies suggest that this compound may effectively scavenge free radicals and reduce lipid peroxidation levels, thus protecting cellular components from oxidative damage .
Anticancer Activity
The compound has been explored for its potential anticancer properties. In vitro studies have shown that derivatives of biphenyl carboxylic acids can inhibit the proliferation of various cancer cell lines. For instance, certain derivatives exhibit cytotoxic effects against human cervical cancer (HeLa) and colon adenocarcinoma (CaCo-2) cell lines . The mechanism behind this activity may involve the induction of apoptosis and modulation of cell cycle progression.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX-1 and COX-2). This could position the compound as a potential therapeutic agent for inflammatory disorders .
The biological activity of this compound is largely attributed to its interaction with various biological macromolecules:
- Cellular Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and apoptosis.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes associated with cancer progression and inflammation.
- Metal Coordination : The ability to form metal-organic frameworks (MOFs) suggests that it can interact with metal ions, which could enhance its biological efficacy.
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Study : A study conducted on the antioxidant activity demonstrated that this compound significantly reduced oxidative stress markers in cellular models. The results indicated a dose-dependent response where higher concentrations led to greater protective effects against oxidative damage .
- Cytotoxicity Assay : In vitro assays revealed that modifications of the biphenyl structure led to enhanced cytotoxicity against various cancer cell lines. One derivative showed an IC50 value of 2.76 µM against ovarian cancer cells, indicating substantial potency .
Properties
IUPAC Name |
4-phenylphthalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)11-7-6-10(8-12(11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEWRNLQOAIQDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196182 | |
Record name | (1,1'-Biphenyl)-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4445-58-3 | |
Record name | 4-Phenylphthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4445-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-3,4-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Biphenyldicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,1'-Biphenyl)-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-biphenyl]-3,4-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1,1'-BIPHENYL)-3,4-DICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438QR76R88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.